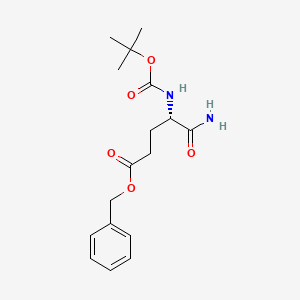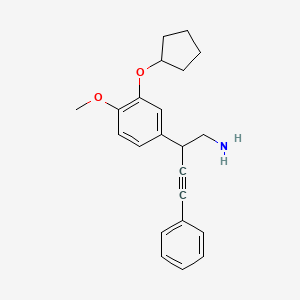![molecular formula C14H19BrFNO2 B1653710 tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate CAS No. 1909317-22-1](/img/structure/B1653710.png)
tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate
Overview
Description
Tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate is a synthetic compound with the CAS Number: 1909317-22-1 . It has a molecular weight of 332.21 . It is also known as TBC.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as a coupling reagent .Molecular Structure Analysis
The molecular structure of tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate is represented by the InChI code: 1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-9-11(8-15)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3, (H,17,18) .Physical And Chemical Properties Analysis
The physical and chemical properties of tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate include a molecular weight of 332.21 . The IUPAC name is tert-butyl (3-bromo-2-(4-fluorophenyl)propyl)carbamate .Scientific Research Applications
Synthesis of Heterocyclic Compounds
tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate: is utilized in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. These compounds serve as core structures for numerous pharmacologically active molecules. The presence of the tert-butyl carbamate group allows for selective reactions at other sites of the molecule, facilitating the construction of complex heterocycles .
Development of Antimicrobial Agents
This compound can be used to synthesize protected amines from piperidine derivatives, which are further utilized in the creation of sulfonamide series. These series have significant applications in developing new antimicrobial agents, contributing to the fight against resistant bacterial strains .
Suzuki Coupling Reactions
The tert-butyl group in this compound acts as a protective group, making it an ideal substrate for Suzuki coupling reactions. This application is particularly valuable in the field of organic synthesis, where it is used to create biaryl structures through reactions with various boronic acids .
Pharmacological Research
In pharmacological research, the compound’s structure is beneficial for creating analogs and derivatives that can be tested for a wide range of biological activities. Its versatility in chemical modifications makes it a valuable starting material for the discovery of new drugs .
Material Science Applications
The tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate can be used in material science for the post-polymerization quaternization of polymers. This process leads to the synthesis of functional cationic polymers with potential applications in various industries .
Anti-Inflammatory Research
Research has shown that derivatives of tert-butyl carbamates can be effective PDE4 inhibitors, which are important in the treatment of anti-inflammatory diseases. The compound can be used as a precursor in the synthesis of such derivatives, highlighting its role in anti-inflammatory research .
Future Directions
properties
IUPAC Name |
tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrFNO2/c1-14(2,3)19-13(18)17-9-11(8-15)10-4-6-12(16)7-5-10/h4-7,11H,8-9H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANOJKAXOQQSNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CBr)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140403 | |
| Record name | Carbamic acid, N-[3-bromo-2-(4-fluorophenyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909317-22-1 | |
| Record name | Carbamic acid, N-[3-bromo-2-(4-fluorophenyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1909317-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[3-bromo-2-(4-fluorophenyl)propyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



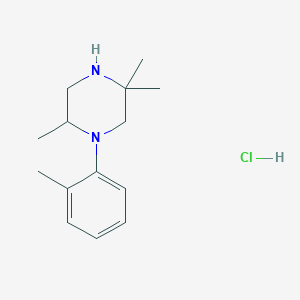
![3-(Pyridin-3-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1653631.png)


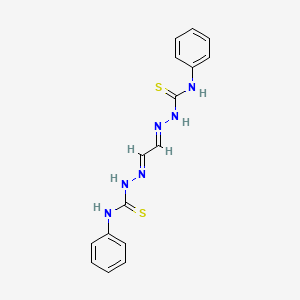



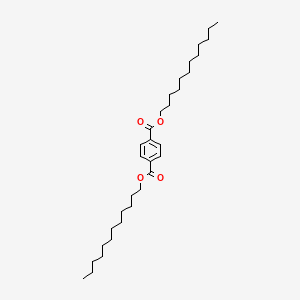
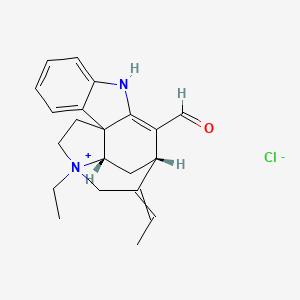
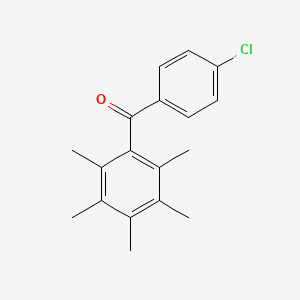
![Butanoic acid, 2-[(4-methoxyphenyl)hydrazono]-3-oxo-, ethyl ester](/img/structure/B1653646.png)
